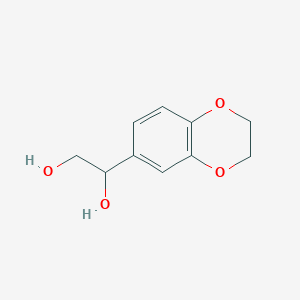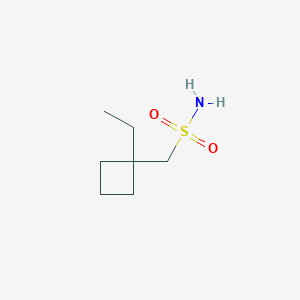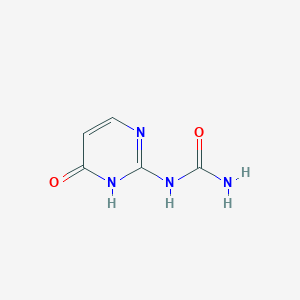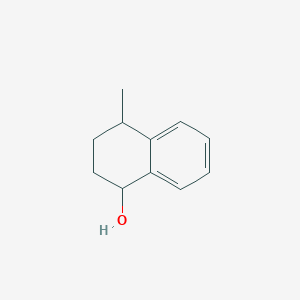![molecular formula C8H12IN3 B13172565 N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a compound that features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with an iodine atom and a methyl group
Méthodes De Préparation
The synthesis of N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Methylation: The iodinated pyrazole is methylated using methyl iodide in the presence of a base.
Cyclopropanation: The final step involves the reaction of the methylated pyrazole with cyclopropanamine under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Addition: The cyclopropane ring can undergo ring-opening reactions in the presence of acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can be compared with other similar compounds such as:
N-[(3-Bromo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
N-[(3-Chloro-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-[(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H12IN3 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12IN3/c1-12-5-6(8(9)11-12)4-10-7-2-3-7/h5,7,10H,2-4H2,1H3 |
Clé InChI |
WYQQBELQMJHQPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)I)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



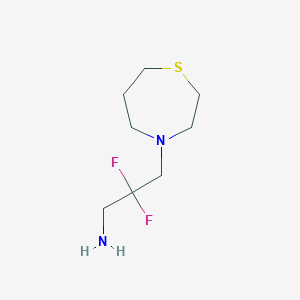

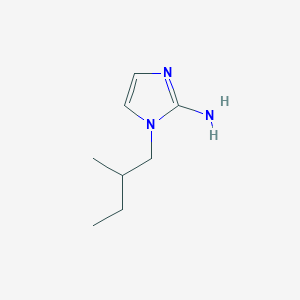

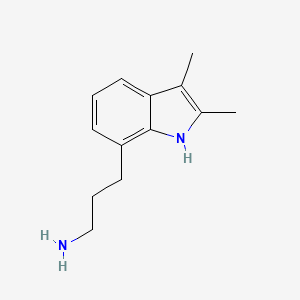

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
